molecular formula C6H2BrFN2 B15221274 4-Bromo-5-fluoronicotinonitrile

4-Bromo-5-fluoronicotinonitrile

Katalognummer: B15221274
Molekulargewicht: 201.00 g/mol
InChI-Schlüssel: UOXNZRQKDWZDMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-fluoronicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles It is characterized by the presence of bromine and fluorine atoms attached to a nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the nucleophilic substitution reaction, where a bromine atom is introduced into the nicotinonitrile ring. This can be achieved using bromine or bromine-containing reagents under controlled conditions. The fluorine atom is then introduced through a similar substitution reaction using fluorine-containing reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted nicotinonitriles, while coupling reactions can produce complex aromatic compounds .

Wirkmechanismus

The mechanism of action of 4-Bromo-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-5-fluoronicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Eigenschaften

Molekularformel

C6H2BrFN2

Molekulargewicht

201.00 g/mol

IUPAC-Name

4-bromo-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H2BrFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H

InChI-Schlüssel

UOXNZRQKDWZDMM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)F)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.